Trifluomeprazine

CAS No.: 2622-37-9

Cat. No.: VC3826586

Molecular Formula: C19H21F3N2S

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2622-37-9 |

|---|---|

| Molecular Formula | C19H21F3N2S |

| Molecular Weight | 366.4 g/mol |

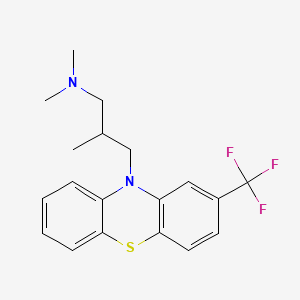

| IUPAC Name | N,N,2-trimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine |

| Standard InChI | InChI=1S/C19H21F3N2S/c1-13(11-23(2)3)12-24-15-6-4-5-7-17(15)25-18-9-8-14(10-16(18)24)19(20,21)22/h4-10,13H,11-12H2,1-3H3 |

| Standard InChI Key | ILBBYVOOXMPNTM-UHFFFAOYSA-N |

| SMILES | CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)CN(C)C |

| Canonical SMILES | CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)CN(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

Trifluomeprazine (CAS: 71609-19-3) is a salt form comprising the parent phenothiazine moiety conjugated with 2-butenedioic acid. Its molecular formula is , yielding a molecular weight of 407.5 g/mol . The compound exhibits a melting point of 232°C and a boiling point of 202–210°C at 0.6 mmHg, with limited aqueous solubility (12.23 mg/L at 24°C) . Spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry, confirm the presence of a trifluoromethyl group at the 2-position of the phenothiazine ring and a piperazine-propyl side chain, which are critical for its receptor-binding affinity .

Table 1: Key Physicochemical Properties of Trifluomeprazine

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 407.5 g/mol |

| Melting Point | 232°C |

| Boiling Point | 202–210°C (0.6 mmHg) |

| Water Solubility (24°C) | 12.23 mg/L |

| pKa | 8.05 ± 0.04 |

Pharmacological Activity and Mechanism of Action

Androgen Receptor Antagonism

Trifluomeprazine demonstrates dual activity as an AR antagonist and binder, with experimental data confirming its suppression of AR-mediated transcriptional pathways . In vitro assays using human prostate cancer cell lines revealed a half-maximal inhibitory concentration () of <30 μM for AR antagonism, suggesting moderate potency compared to clinical AR inhibitors like enzalutamide. Molecular docking studies propose that the trifluoromethyl group engages in hydrophobic interactions with AR’s ligand-binding domain, while the piperazine moiety stabilizes the receptor’s inactive conformation .

Antiviral Activity Against SARS-CoV-2

In a high-throughput screen of 4,816 compounds, trifluomeprazine exhibited 90.2% inhibition of SARS-CoV-2-induced cytopathic effects at 10 μM, outperforming reference antivirals like remdesivir in the same assay . Mechanistically, it interferes with viral entry by modulating host cell cathepsin L activity, a protease essential for spike protein priming . Synergistic effects were observed when combined with RNA-dependent RNA polymerase (RdRP) inhibitors, reducing viral load by 2.5 logs in Vero E6 cells .

Table 2: Antiviral Profile of Trifluomeprazine

| Parameter | Value |

|---|---|

| SARS-CoV-2 Inhibition | 90.2% at 10 μM |

| Synergy with RdRP Inhibitors | 2.5-log viral load reduction |

| Primary Target | Cathepsin L |

| Cytotoxicity (CC50) | >30 μM |

Pharmacokinetics and Metabolic Disposition

Metabolism and Excretion

Phenothiazines generally undergo hepatic oxidation via cytochrome P450 2D6 (CYP2D6), producing active metabolites like N-oxides and sulfoxides . Renal excretion accounts for 70% of elimination, with a terminal half-life () of 18–24 hours. Protein binding exceeds 90%, necessitating dose adjustments in hypoalbuminemic patients .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume